molecular formula C20H22N2O2 B1499715 6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one CAS No. 478963-71-2

6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one

Cat. No. B1499715
CAS RN: 478963-71-2
M. Wt: 322.4 g/mol
InChI Key: OFKNILXLOVIKRS-UHFFFAOYSA-N
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Description

6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one, also known as 6-HIPQ, is a quinazolinone compound that has been studied extensively for its potential applications in scientific research. It is a member of the quinazolinone family of compounds and has been found to possess a wide range of biological and pharmacological activities.

Scientific Research Applications

Histone Deacetylase Inhibitors in Alzheimer's Disease

Quinazolin-4-one derivatives, related to the specified compound, have been investigated as selective inhibitors for histone deacetylase (HDAC), specifically HDAC6. These compounds, like (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide, have shown potential in treating Alzheimer's disease. They induce neurite outgrowth and enhance synaptic activities in neuronal cells, implying their potential in neurodegenerative disorders (Yu et al., 2013).

Potential in Herbicide Development

A study on quinazoline-2,4-dione derivatives, which are structurally related to the compound , demonstrated their potential as herbicides. These compounds, particularly 1-ethyl-6-(2-hydroxy-6-oxocyclohex-1-enecarbonyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione, showed strong herbicidal activity and were effective in inhibiting 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a key target in weed control (Wang et al., 2015).

Cancer Diagnosis and Therapy

Research involving radioiodinated quinazolinone derivatives has shown their utility in enzyme-mediated cancer diagnosis and therapy. Specifically, a water-soluble, radioactive quinazolinone prodrug demonstrated potential in targeting and retaining within solid tumors, suggesting its use in cancer imaging and treatment (Chen et al., 2006).

Anticancer Activity

Several quinazolin-4-one derivatives have been explored for their anticancer properties. For example, novel quinazolin-4(3H)-one linked to 1,2,3-triazoles exhibited significant anticancer activity against various human cancer cell lines, emphasizing the potential of these compounds in cancer therapy (Safavi et al., 2018).

Antimicrobial and Anthelmintic Activities

Peptide derivatives of iodoquinazolinones have been synthesized and tested for antimicrobial and anthelmintic activities. Compounds like 5e, 5d, and 6e showed higher antimicrobial activity against certain pathogens, highlighting the potential of quinazolinone derivatives in addressing infectious diseases (Dahiya et al., 2008).

properties

IUPAC Name

6-hydroxy-1-propan-2-yl-4-(4-propan-2-ylphenyl)quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-12(2)14-5-7-15(8-6-14)19-17-11-16(23)9-10-18(17)22(13(3)4)20(24)21-19/h5-13,23H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKNILXLOVIKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669477
Record name 6-Hydroxy-1-(propan-2-yl)-4-[4-(propan-2-yl)phenyl]quinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one

CAS RN

478963-71-2
Record name 6-Hydroxy-1-(propan-2-yl)-4-[4-(propan-2-yl)phenyl]quinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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